2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Catalog No.
S15665083
CAS No.
M.F
C7H12N4OS
M. Wt
200.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamid...

Product Name

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

IUPAC Name

2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C7H12N4OS

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C7H12N4OS/c1-2-3-6-10-11-7(13-6)9-5(12)4-8/h2-4,8H2,1H3,(H,9,11,12)

InChI Key

QMACHNIMSONGHN-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)CN

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide is a compound featuring a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound is characterized by the presence of an amino group and an acetamide functional group attached to the thiadiazole moiety. The molecular formula of this compound is C7H11N5SC_7H_{11}N_5S, and it has a molecular weight of approximately 185.26 g/mol. The structural uniqueness of this compound arises from the propyl group at the 5-position of the thiadiazole ring, which can influence its chemical reactivity and biological activity.

The chemical reactivity of 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide can be categorized into several types of reactions:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield acetic acid and the corresponding amine.
  • Oxidation and Reduction: The thiadiazole ring may undergo oxidation to form sulfoxides or sulfones, while reduction can lead to thiol formation.

These reactions are crucial for modifying the compound for various applications in medicinal chemistry and materials science.

The biological activity of 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has been explored in various studies. Compounds containing the 1,3,4-thiadiazole scaffold exhibit a range of pharmacological activities, including:

  • Antimicrobial Activity: Many thiadiazole derivatives have shown significant antibacterial and antifungal properties.
  • Anticancer Potential: Research indicates that certain thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
  • Anti-inflammatory Effects: Some studies suggest that these compounds may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The synthesis of 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide typically involves several steps:

  • Formation of Thiadiazole: The initial step often includes the cyclization of thiosemicarbazide with an appropriate carbonyl compound (like propanoyl chloride) under acidic or basic conditions to form the thiadiazole ring.
  • Acetylation: The amino group can be acetylated using acetic anhydride or acetyl chloride to yield the final acetamide derivative.
  • Purification: The product is usually purified through recrystallization or chromatography to achieve high purity.

These methods allow for the optimization of yield and purity for further applications.

2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activities, this compound could serve as a lead compound for drug development targeting infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties may be utilized in developing fungicides or bactericides.
  • Material Science: The unique properties of thiadiazoles could be harnessed in creating novel materials with specific electronic or optical characteristics.

Studies investigating the interactions of 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide with biological targets are crucial for understanding its mechanism of action. This includes:

  • Enzyme Inhibition: Identifying specific enzymes that are inhibited by this compound could elucidate its potential therapeutic effects.
  • Receptor Binding Studies: Assessing how this compound interacts with cellular receptors can provide insights into its pharmacodynamics.

Such studies are essential for advancing the development of this compound into viable therapeutic agents.

Several compounds share structural similarities with 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological Activity
2-Amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamideThiadiazole ring with propyl and acetamide groupsAntimicrobial, anticancer
2-Amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamideSimilar structure but with a methyl groupAntimicrobial
N-(5-(aminosulfonyl)-1,3,4-thiadiazol-2-yl)acetamideContains an aminosulfonyl group instead of propylAnticancer
N-(5-benzoylthio)-1,3,4-thiadiazol-2-aminesBenzoylthio substitutionAntimicrobial

The unique propyl substitution in 2-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide may enhance its lipophilicity and potentially improve its bioavailability compared to other derivatives. This structural feature could also influence its interaction with biological targets differently than other similar compounds.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

200.07318219 g/mol

Monoisotopic Mass

200.07318219 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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